molecular formula C9H10BrNO B8678391 2-(3-bromophenyl)-N-methyl-acetamide

2-(3-bromophenyl)-N-methyl-acetamide

Cat. No.: B8678391
M. Wt: 228.09 g/mol
InChI Key: YKIFRFWJAYYRLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-bromophenyl)-N-methyl-acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom attached to the phenyl ring and a methyl group attached to the nitrogen atom of the acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromophenyl)-N-methyl-acetamide can be achieved through several methods. One common approach involves the reaction of 3-bromobenzoyl chloride with N-methylacetamide in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromophenyl)-N-methyl-acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium amide or thiolates can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Major Products Formed

    Substitution: Depending on the nucleophile, products such as 2-(3-aminophenyl)-N-methylacetamide or 2-(3-thiophenyl)-N-methylacetamide can be formed.

    Oxidation: Oxidation may yield products like this compound oxide.

    Reduction: Reduction can produce compounds like 2-(3-bromophenyl)-N-methylamine.

    Hydrolysis: Hydrolysis results in 3-bromobenzoic acid and N-methylamine.

Scientific Research Applications

2-(3-bromophenyl)-N-methyl-acetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: It is employed in studies to understand its biological activity and potential as a drug candidate.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-bromophenyl)-N-methyl-acetamide involves its interaction with specific molecular targets. The bromine atom and the amide group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-bromophenyl)-N-methylacetamide: Similar structure but with the bromine atom in the para position.

    2-(3-chlorophenyl)-N-methylacetamide: Similar structure but with a chlorine atom instead of bromine.

    2-(3-bromophenyl)-N-ethylacetamide: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

2-(3-bromophenyl)-N-methyl-acetamide is unique due to the specific positioning of the bromine atom on the phenyl ring and the presence of the methyl group on the nitrogen atom. These structural features influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

IUPAC Name

2-(3-bromophenyl)-N-methylacetamide

InChI

InChI=1S/C9H10BrNO/c1-11-9(12)6-7-3-2-4-8(10)5-7/h2-5H,6H2,1H3,(H,11,12)

InChI Key

YKIFRFWJAYYRLK-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CC1=CC(=CC=C1)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide 4-hydrochloride (8.88 g), 4-dimethylaminopyridine (5.67 g) and a 2M solution of methylamine in tetrahydrofuran (23 ml) were added to a solution of 4-bromophenylacetic acid (5.0 g) in dichloromethane (100 ml). The mixture was stirred overnight at room temperature. The reaction mixture was washed with 2M hydrochloric acid (3×100 ml), the organic layer was dried over anhydrous magnesium sulfate, filtered and concentrated. The sub-title compound was obtained as a solid (4.74 g) after recrystallisation from 1% hexane in ethyl acetate.
[Compound]
Name
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide 4-hydrochloride
Quantity
8.88 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
23 mL
Type
reactant
Reaction Step One
Quantity
5.67 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 3-bromophenyl acetic acid (2.15 g), a tetrahydrofuran solution of methyl amine (6 ml, 2M), dimethylaminopyridine (1.32 g), and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (2.06 g) in dichloromethane was stirred at room temperature for 16 hrs. The organic solution was washed thrice with 2M hydrochloric acid solution, dried over magnesium sulphate, filtered and evaporated to afford a solid (1.86 g).
Quantity
2.15 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
2.06 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 3-bromophenylacetic acid (3.02 g), a solution (2.0 M; 8.5 ml) of methylamine in THF, 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (3.20 g), 1-hydroxybenzotriazole (2.60 g) and triethylamine (2.3 ml) was stirred in DMF (30 ml) at room temperature for 24 h. The reaction mixture was diluted with ethyl acetate, washed successively with water, 1N aqueous sodium hydroxide solution, 1N hydrochloric acid, aqueous sodium hydrogen carbonate and brine, dried (magnesium sulfate) and concentrated under reduced pressure. The residue was purified by silica gel chomatography (eluent; ethyl acetate). Recrystallization from hexane-ethyl acetate gave the title compound (1.30 g) as colorless prism crystals.
Quantity
3.02 g
Type
reactant
Reaction Step One
Quantity
8.5 mL
Type
reactant
Reaction Step Two
Quantity
3.2 g
Type
reactant
Reaction Step Two
Quantity
2.6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
2.3 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.